molecular formula C17H18N6O B2630008 1-phenethyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea CAS No. 1005293-39-9

1-phenethyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2630008
CAS No.: 1005293-39-9
M. Wt: 322.372
InChI Key: OTDZSBUBBBTTQE-UHFFFAOYSA-N
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Description

1-phenethyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a phenethyl group, a phenyl group, and a tetrazole ring, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-phenethyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea can be approached through various methods. One common method involves the reaction of 1-phenyl-1H-tetrazole-5-carbaldehyde with phenethylamine in the presence of a suitable catalyst . The reaction conditions typically include moderate temperatures and the use of solvents such as acetonitrile or ethanol. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-phenethyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-phenylethyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c24-17(18-12-11-14-7-3-1-4-8-14)19-13-16-20-21-22-23(16)15-9-5-2-6-10-15/h1-10H,11-13H2,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDZSBUBBBTTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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